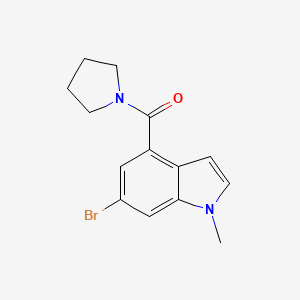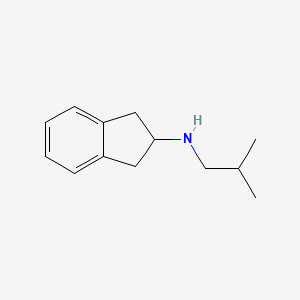![molecular formula C28H50N2O4Pd2 B12068092 Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is a complex organometallic compound. It is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions, particularly in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate typically involves the coordination of palladium with the specified ligands under controlled conditions. The reaction often requires a palladium precursor, such as palladium chloride, and the ligands are introduced in a stepwise manner. The reaction conditions, including temperature, solvent, and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to maintain the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, where it helps in the exchange of functional groups on organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products may include oxidized organic molecules, while in reduction reactions, the products could be reduced organic compounds.
科学的研究の応用
Chemistry
In chemistry, Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology
In biology, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its catalytic properties enable the efficient formation of complex molecular structures.
Medicine
In medicine, the compound’s catalytic abilities are harnessed in the development of new drugs and therapeutic agents. It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry
Industrially, this compound is used in the production of fine chemicals, polymers, and materials. Its catalytic properties enhance the efficiency and selectivity of various industrial processes.
作用機序
The mechanism of action of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate involves the coordination of palladium with the ligands, forming a stable complex. This complex can then interact with substrates, facilitating the transfer of atoms or groups and enabling the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Similar Compounds
Palladium(II) acetate: Another palladium-based catalyst used in similar reactions.
Palladium(II) chloride: A common precursor for various palladium complexes.
Palladium(II) bis(triphenylphosphine) dichloride: Used in cross-coupling reactions and other catalytic processes.
Uniqueness
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is unique due to its specific ligand structure, which provides enhanced stability and selectivity in catalytic reactions. This makes it particularly valuable in applications requiring high precision and efficiency.
特性
分子式 |
C28H50N2O4Pd2 |
|---|---|
分子量 |
691.5 g/mol |
IUPAC名 |
dicyclohexylazanide;palladium(2+);diacetate |
InChI |
InChI=1S/2C12H22N.2C2H4O2.2Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;;/h2*11-12H,1-10H2;2*1H3,(H,3,4);;/q2*-1;;;2*+2/p-2 |
InChIキー |
VKTDATOCMSWEPV-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)










![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


